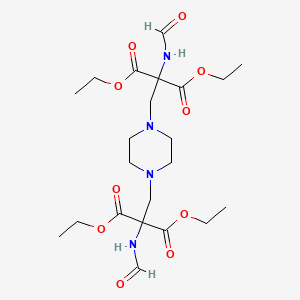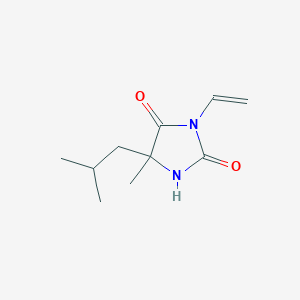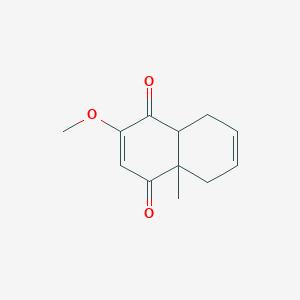
2-Methoxy-4a-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is a derivative of naphthoquinone and is known for its unique structural features, which include a methoxy group and a tetrahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxy-1,4-naphthoquinone and methyl vinyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and automation to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific enzymes and receptors are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-8a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone
- 4a-methyl-4a,5,8,8a-tetrahydro-1H-naphthalen-2-one
- Methyl 8a-(2-methoxy-2-oxoethyl)-1,5,8,8a-tetrahydro-4a(4H)-naphthalenecarboxylate
Uniqueness
2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is unique due to its specific structural features, such as the methoxy group and the tetrahydronaphthalene core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
13120-69-9 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-methoxy-8a-methyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O3/c1-12-6-4-3-5-8(12)11(14)9(15-2)7-10(12)13/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
BWRSBDNPEDAAMK-UHFFFAOYSA-N |
SMILES canónico |
CC12CC=CCC1C(=O)C(=CC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



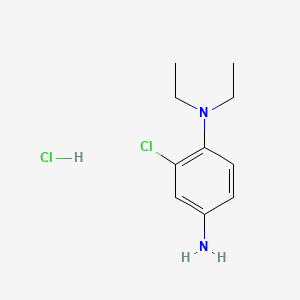
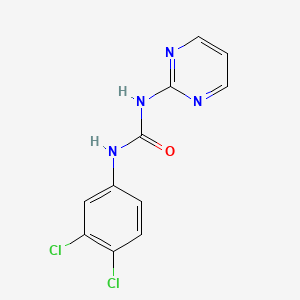
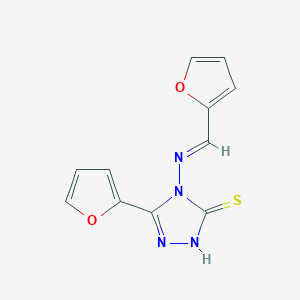
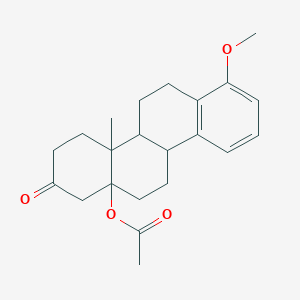
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
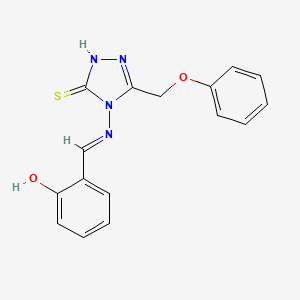
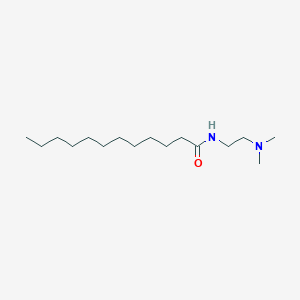
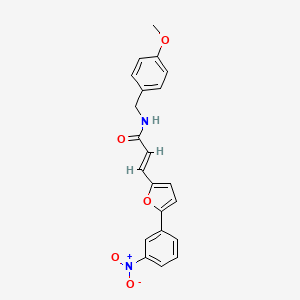
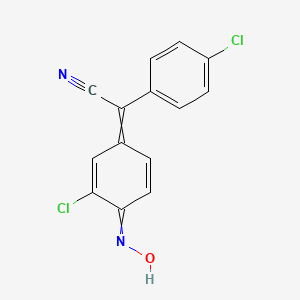
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
